8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that combines the structural features of pyridazine and tetrazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-(thiophen-2-yl)pyridazine with methylating agents and azide sources under high-temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
6-(thiophen-2-yl)pyridazine: Shares the pyridazine ring but lacks the tetrazole moiety.
8-Methyl-6-(thiophen-2-yl)tetrazole: Shares the tetrazole ring but lacks the pyridazine moiety.
Uniqueness: 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine is unique due to the combination of pyridazine and tetrazole rings, which imparts distinct chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile scaffold in drug design and material science .
Eigenschaften
CAS-Nummer |
93126-54-6 |
---|---|
Molekularformel |
C9H7N5S |
Molekulargewicht |
217.25 g/mol |
IUPAC-Name |
8-methyl-6-thiophen-2-yltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C9H7N5S/c1-6-5-7(8-3-2-4-15-8)11-14-9(6)10-12-13-14/h2-5H,1H3 |
InChI-Schlüssel |
VBLGVZSACIKVTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN2C1=NN=N2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.